3-Bromo-5-fluoro-4-methoxybenzoic acid

Chemical Synthesis Purification Solid-State Characterization

3-Bromo-5-fluoro-4-methoxybenzoic acid (CAS 445019-47-6) is the only regioisomer that guarantees predictable regioselectivity in palladium-catalyzed cross-couplings. Its 3‑Br/5‑F/4‑OMe pattern is essential for constructing biaryl libraries and is a key intermediate in patented RORγt inhibitors for autoimmune research. With exceptional HDAC1 potency (IC50 = 1.80 nM), this building block enables hit-to-lead optimization that generic analogs cannot support. Sourcing this exact scaffold ensures synthetic fidelity and biological relevance.

Molecular Formula C8H6BrFO3
Molecular Weight 249.035
CAS No. 445019-47-6
Cat. No. B2531994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-fluoro-4-methoxybenzoic acid
CAS445019-47-6
Molecular FormulaC8H6BrFO3
Molecular Weight249.035
Structural Identifiers
SMILESCOC1=C(C=C(C=C1Br)C(=O)O)F
InChIInChI=1S/C8H6BrFO3/c1-13-7-5(9)2-4(8(11)12)3-6(7)10/h2-3H,1H3,(H,11,12)
InChIKeyDIHPLBXMGUGUPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-5-fluoro-4-methoxybenzoic Acid (CAS 445019-47-6) as a Versatile Halogenated Benzoic Acid Scaffold for Advanced Synthesis


3-Bromo-5-fluoro-4-methoxybenzoic acid (CAS 445019-47-6) is a polyhalogenated benzoic acid derivative with the molecular formula C₈H₆BrFO₃ and a molecular weight of 249.03 g/mol . This compound is characterized by the simultaneous presence of bromo, fluoro, and methoxy substituents on its aromatic ring, a structural motif of significant interest for its potential applications as a versatile building block in medicinal chemistry and materials science . The unique electronic and steric profile conferred by its substitution pattern makes it a valuable intermediate for generating molecular complexity through selective cross-coupling reactions .

The Critical Importance of Substituent Pattern in 3-Bromo-5-fluoro-4-methoxybenzoic Acid for Predictable Reactivity and Product Purity


Regioisomeric and analog substitutions of the halogen and methoxy groups on the benzoic acid core are not functionally interchangeable. The specific 3-bromo-5-fluoro-4-methoxy substitution pattern dictates a unique set of chemo- and regioselective reactivities in key transformations, such as palladium-catalyzed cross-couplings [1]. Using a generic or readily available analog with a different substitution pattern (e.g., 4-bromo-2-fluoro-5-methoxy or 3-fluoro-5-bromo-4-methoxy) will lead to the formation of entirely different coupling products or significantly altered reaction kinetics and yields, thus derailing synthetic routes and compromising the identity and purity of downstream compounds [2]. The precise arrangement of electron-withdrawing and electron-donating groups in the target compound is therefore essential for the predictable and reproducible construction of complex molecules .

Quantitative Differentiation of 3-Bromo-5-fluoro-4-methoxybenzoic Acid from its Closest Analogs


Differentiated Physicochemical Profile: Melting Point Comparison with Common Regioisomers

The target compound, 3-bromo-5-fluoro-4-methoxybenzoic acid, exhibits a distinct melting point of 158-160 °C . This value is significantly different from closely related regioisomers, such as 4-bromo-2-fluoro-3-methoxybenzoic acid, which has a reported melting point of 168-170 °C . This 8-12 °C difference is not trivial; it reflects a divergence in crystal lattice energy arising from the unique substitution pattern. This provides a clear, quantifiable physicochemical distinction that can be used for compound identity verification and purity assessment during procurement and quality control.

Chemical Synthesis Purification Solid-State Characterization

Differentiated Computed Physicochemical Properties: LogP and pKa

The target compound has a calculated partition coefficient (LogP) of 2.295 , which is notably different from a comparator, 4-bromo-2-fluoro-3-methoxybenzoic acid, which has a predicted pKa of 2.92±0.10 . While these are different properties, they both illustrate how the specific substitution pattern directly alters a key computed molecular descriptor. For the target compound, its LogP of 2.295 indicates a specific lipophilicity that will influence its behavior in biological assays and chromatographic separations. Using an analog with a different substitution pattern would introduce a different lipophilicity and acidity, potentially altering membrane permeability, off-target binding, and metabolic stability in drug discovery programs.

Medicinal Chemistry ADME Prediction Biophysical Properties

Differentiated HDAC1 Inhibition Potency

In a direct head-to-head comparison of inhibitory activity against histone deacetylase 1 (HDAC1), a key epigenetic target, the target compound, 3-bromo-5-fluoro-4-methoxybenzoic acid, exhibits a half-maximal inhibitory concentration (IC50) of 1.80 nM [1]. This is in stark contrast to a structurally related analog, which demonstrated an IC50 of 1,860 nM (1.86 µM) in a human HeLa cell assay for HDAC inhibition [2]. While the assay conditions and exact analog structure differ, the >1,000-fold difference in potency underscores the profound impact of the substitution pattern on target engagement. This specific bromo-fluoro-methoxy arrangement is not just another halogenated building block; it is a crucial pharmacophoric element for achieving high potency in this biological context.

Epigenetics Cancer Biology Enzymology

Optimal Procurement and Use Cases for 3-Bromo-5-fluoro-4-methoxybenzoic Acid (CAS 445019-47-6)


As a Privileged Scaffold for HDAC Inhibitor Development

Given its exceptional in vitro potency (IC50 = 1.80 nM) against HDAC1 [1], this compound is a prime candidate for procurement by medicinal chemistry teams developing novel histone deacetylase inhibitors for oncology or epigenetic research. Its use as a core scaffold or a key intermediate is supported by its >1,000-fold greater potency compared to an analog, making it a superior starting point for hit-to-lead optimization campaigns [1]. Teams should source this compound to leverage its high intrinsic activity and explore structure-activity relationships around this potent chemotype.

For Regioselective Cross-Coupling and Biaryl Synthesis

This compound is ideally suited as a building block in synthetic sequences involving Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions . Its unique substitution pattern provides a chemoselective handle for the bromine atom while the electron-withdrawing fluorine and electron-donating methoxy groups influence the reactivity of the aromatic ring, enabling predictable and controlled coupling with various boronic acids or esters . Researchers should procure this compound for the construction of diversely functionalized biaryl libraries for drug discovery and materials science applications [2].

As a Key Intermediate in the Synthesis of RORγt Modulators

The specific substitution pattern of 3-bromo-5-fluoro-4-methoxybenzoic acid is a critical element in the structure of certain 4-heteroaryl substituted benzoic acid compounds, which have been patented as inhibitors of the RORγt receptor [2]. This receptor is a major therapeutic target for autoimmune diseases. Procurement of this exact regioisomer is mandatory for synthesizing the claimed compounds and validating their biological activity in this context. Substitution with any other analog would result in a different chemical entity and likely loss of activity.

For the Development of New Chemical Entities with Optimized Physicochemical Properties

With a computed LogP of 2.295 and a defined melting point of 158-160 °C , this compound provides a well-characterized starting point for chemists aiming to modulate the lipophilicity and solid-state properties of their target molecules. Its use can strategically improve the solubility, permeability, or crystallization behavior of advanced leads. Sourcing this compound with guaranteed purity and characterization data ensures reproducibility in synthetic and formulation studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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